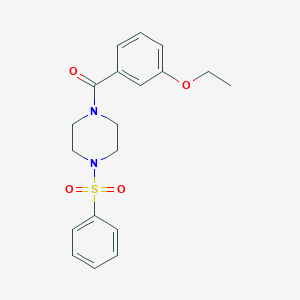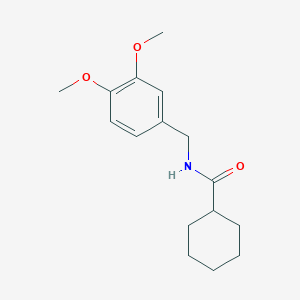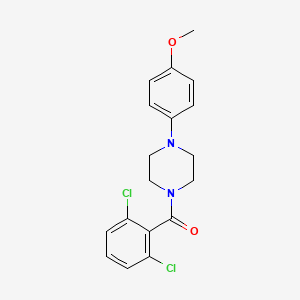![molecular formula C17H20N2O2 B4431668 3-isopropoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B4431668.png)
3-isopropoxy-N-[1-(4-pyridinyl)ethyl]benzamide
Overview
Description
3-isopropoxy-N-[1-(4-pyridinyl)ethyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as IPEB, and it belongs to the class of benzamide derivatives. IPEB has been found to exhibit promising biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.
Mechanism of Action
The exact mechanism of action of IPEB is not fully understood. However, studies have suggested that IPEB exerts its biological effects by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Additionally, IPEB has been found to enhance the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which may contribute to its antioxidant effects.
Biochemical and Physiological Effects:
IPEB has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that IPEB reduces the production of reactive oxygen species and pro-inflammatory cytokines, which may contribute to its antioxidant and anti-inflammatory effects. Additionally, IPEB has been found to reduce neuronal damage and apoptosis in animal models of neurodegenerative diseases, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using IPEB in lab experiments is its potential therapeutic applications. IPEB has been found to exhibit promising biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Additionally, IPEB has been found to be relatively safe and well-tolerated in animal studies. However, one limitation of using IPEB in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for research on IPEB. One direction is to further investigate its mechanism of action and signaling pathways. Additionally, more studies are needed to evaluate the safety and efficacy of IPEB in animal models and clinical trials. Furthermore, the potential use of IPEB in combination with other drugs or therapies should also be explored. Finally, the development of novel formulations or delivery systems to improve the solubility and bioavailability of IPEB may also be an area of future research.
Scientific Research Applications
IPEB has been extensively studied for its potential therapeutic applications. In vitro studies have shown that IPEB exhibits antioxidant and anti-inflammatory effects by reducing the production of reactive oxygen species and pro-inflammatory cytokines, respectively. Additionally, IPEB has been found to have neuroprotective effects by reducing neuronal damage and apoptosis in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
3-propan-2-yloxy-N-(1-pyridin-4-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12(2)21-16-6-4-5-15(11-16)17(20)19-13(3)14-7-9-18-10-8-14/h4-13H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGWJNVBBNZEAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC(C)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-3-methoxy-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4431635.png)
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]isonicotinamide](/img/structure/B4431636.png)
![2-chloro-4,5-difluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4431644.png)
![2-ethoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4431649.png)

![2-methyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-furamide](/img/structure/B4431661.png)
![3,5-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4431670.png)
